4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide
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Overview
Description
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a methoxy group, a nitro group, and a morpholin-4-yl-ethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide typically involves the following steps:
Alkylation: The nitro-substituted benzamide is then subjected to alkylation with 2-(morpholin-4-yl)ethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the morpholin-4-yl-ethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-benzamide: Lacks the nitro group, which may result in different reactivity and biological activity.
4-methoxy-N-[2-(piperidin-4-yl)ethyl]-3-nitrobenzamide: Contains a piperidine ring instead of a morpholine ring, which may affect its chemical properties and interactions.
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-aminobenzamide: The nitro group is reduced to an amino group, potentially altering its biological activity.
Uniqueness
4-methoxy-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a morpholin-4-yl-ethyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methoxy-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-21-13-3-2-11(10-12(13)17(19)20)14(18)15-4-5-16-6-8-22-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUINACVPCULOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201148 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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